4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione
Description
4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione is a sulfur-containing heterocyclic compound characterized by a six-membered thiane ring (C₅H₁₀S) modified with two sulfonyl oxygen atoms (1,1-dione) and a prop-2-yn-1-ylamino substituent at the 4-position. The propynyl group introduces a terminal alkyne moiety, which is highly reactive in click chemistry and cross-coupling reactions .
Properties
Molecular Formula |
C8H13NO2S |
|---|---|
Molecular Weight |
187.26 g/mol |
IUPAC Name |
1,1-dioxo-N-prop-2-ynylthian-4-amine |
InChI |
InChI=1S/C8H13NO2S/c1-2-5-9-8-3-6-12(10,11)7-4-8/h1,8-9H,3-7H2 |
InChI Key |
XOEUGSGDEBNUAB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1CCS(=O)(=O)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione typically involves the reaction of prop-2-yn-1-amine with a thiane derivative under specific conditions. One common method involves the use of copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are known for their efficiency and reliability . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher throughput. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiane derivatives.
Substitution: The prop-2-yn-1-ylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents and nucleophiles.
Major Products Formed
Scientific Research Applications
4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione involves its ability to form covalent bonds with target molecules. This is facilitated by the presence of the prop-2-yn-1-ylamino group, which can undergo nucleophilic addition and substitution reactions. The compound can also act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways . These ROS can then interact with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table summarizes key structural analogues, highlighting differences in substituents, molecular formulas, and molecular weights:
Functional and Reactivity Comparisons
Reactivity of the Propynyl Group :
The target compound’s terminal alkyne enables participation in Huisgen cycloaddition (click chemistry), making it valuable for bioconjugation and polymer synthesis. This contrasts with the acetyl group in 4-acetyl-1lambda6-thiane-1,1-dione , which is electron-withdrawing and may stabilize adjacent electrophilic centers .
Aromatic vs. Aliphatic Substituents: The tetrahydroquinoline derivative (C₁₄H₁₈N₂O₃S) incorporates a fused aromatic system, likely enhancing π-π stacking interactions in biological targets compared to the aliphatic propynyl group in the target compound .
Solubility and Basicity :
The piperidinyl substituent in 4-(piperidin-1-yl)-1lambda6-thiomorpholine-1,1-dione introduces a basic nitrogen, likely improving water solubility relative to the neutral propynyl group .
Biological Activity
Introduction
4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, particularly in the context of anticancer properties.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1153292-90-0 |
| Molecular Formula | C7H11N O2 S |
| Molecular Weight | 173.23 g/mol |
| SMILES Notation | O=S1(=O)CCN(CC#C)CC1 |
The compound is characterized by a thiane ring with a propynyl amino substituent, which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity:
- Cell Viability Assays : The compound was tested against various cancer cell lines using MTT assays. Results showed that it inhibited cell proliferation effectively in specific cancer types, including breast cancer (MCF-7) and lung carcinoma (A549) cells .
- Mechanism of Action : The anticancer effect is believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression. Studies have demonstrated that compounds containing similar structural motifs can activate caspase pathways and modulate Bcl-2 family proteins, leading to increased apoptosis in cancer cells .
- Selectivity : Notably, some derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblasts, suggesting a potential therapeutic window for clinical applications .
Case Studies
Case Study 1: Breast Cancer (MCF-7 Cells)
In a study evaluating the cytotoxic effects of various thiane derivatives, this compound was shown to significantly reduce cell viability at concentrations as low as 50 µM. The mechanism involved DNA fragmentation assays indicating apoptosis without necrosis, highlighting its potential as a chemotherapeutic agent .
Case Study 2: Lung Cancer (A549 Cells)
Another investigation focused on the effects of this compound on A549 lung carcinoma cells. The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics. The study also reported modulation of oxidative stress markers and apoptosis-related proteins .
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to various targets involved in cancer progression:
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Carbonic Anhydrase IX | -8.5 |
| Bcl-xL | -7.9 |
| Caspase 3 | -9.0 |
These findings suggest that the compound may interact with key proteins involved in tumor growth and survival, providing insights into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
